MAGE-1 (96-104) is a peptide derived from the MAGE-A1 protein, which is classified as a cancer-testis antigen. These antigens are typically expressed in various tumors but not in normal tissues, making them significant targets for immunotherapy, particularly in melanoma. The specific sequence of MAGE-1 (96-104) is recognized by cytotoxic T lymphocytes, facilitating targeted immune responses against cancer cells expressing this antigen. The peptide has been utilized in clinical trials as part of peptide-based vaccines aimed at enhancing anti-tumor immunity in patients with advanced melanoma .
MAGE-1 (96-104) originates from the MAGE-A1 gene, which is located on chromosome X. This gene encodes a protein that plays a role in the regulation of apoptosis and is involved in the immune response to tumors. MAGE-A1 belongs to a larger family of MAGE proteins, which are categorized as cancer-testis antigens due to their restricted expression profile. They are primarily found in germ cells and certain tumors, making them attractive targets for cancer immunotherapy .
The synthesis of MAGE-1 (96-104) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin.
The molecular structure of MAGE-1 (96-104) consists of a linear sequence of amino acids with specific conformational properties that enable its recognition by T cell receptors. The sequence is as follows: MAGE-1 (96-104): ELAGIGILTV.
The molecular weight of MAGE-1 (96-104) is approximately 1,236 Da, and it has a net charge of +1 at physiological pH due to the presence of basic amino acids. The peptide's structure allows it to bind to major histocompatibility complex class I molecules, facilitating its presentation to T cells .
MAGE-1 (96-104) undergoes several biochemical interactions within the immune system:
The binding affinity of MAGE-1 (96-104) for specific major histocompatibility complex molecules can be assessed using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR), which measure the kinetics and strength of these interactions .
The mechanism of action for MAGE-1 (96-104) involves several key steps:
Clinical studies have shown that vaccination with MAGE-1 (96-104) can elicit strong immune responses characterized by increased levels of interferon-gamma secretion from T cells, indicating effective activation against melanoma cells expressing this antigen .
MAGE-1 (96-104) is a hydrophilic peptide with a solubility profile conducive to its use in aqueous formulations for vaccines. It has a relatively low melting point typical for peptides due to its small size.
The stability of MAGE-1 (96-104) can be influenced by factors such as pH and temperature. Chemical modifications can enhance its stability and immunogenicity, including cyclization or incorporation of non-natural amino acids.
Relevant data indicate that modifications can significantly improve the peptide's resistance to enzymatic degradation while maintaining its ability to elicit an immune response .
MAGE-1 (96-104) has significant applications in cancer immunotherapy, particularly:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2